molecular formula C13H10Cl2FNO2S B7498357 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide

Cat. No.: B7498357
M. Wt: 334.2 g/mol
InChI Key: GVFKEBLPMOSNKA-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfone or sulfoxide derivatives.

Scientific Research Applications

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets and improve its overall efficacy in various applications .

Properties

IUPAC Name

2,5-dichloro-N-[(3-fluorophenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-10-4-5-12(15)13(7-10)20(18,19)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFKEBLPMOSNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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